molecular formula C21H34O3 B12319448 3,3-(Dimethoxy)-5alpha-androstan-17-one

3,3-(Dimethoxy)-5alpha-androstan-17-one

Cat. No.: B12319448
M. Wt: 334.5 g/mol
InChI Key: LLKUOQXUUFDONQ-UHFFFAOYSA-N
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Description

3,3-(Dimethoxy)-5alpha-androstan-17-one is a synthetic steroid compound It is structurally related to androstanes, which are a class of steroids characterized by their specific carbon skeleton

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-(Dimethoxy)-5alpha-androstan-17-one typically involves multiple steps, starting from simpler steroid precursors. One common method involves the methylation of 5alpha-androstan-17-one using methanol in the presence of an acid catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the selective formation of the dimethoxy derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3,3-(Dimethoxy)-5alpha-androstan-17-one can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the compound into its corresponding ketone or carboxylic acid derivatives.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Halogenation or other substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3,3-dimethoxy-5alpha-androstan-17-one-3-one, while reduction can produce 3,3-dimethoxy-5alpha-androstan-17-ol.

Scientific Research Applications

3,3-(Dimethoxy)-5alpha-androstan-17-one has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex steroid derivatives.

    Biology: The compound is studied for its potential effects on biological systems, including hormone regulation and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in hormone replacement therapy or as an anti-inflammatory agent.

    Industry: It may be used in the development of new materials or as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 3,3-(Dimethoxy)-5alpha-androstan-17-one involves its interaction with specific molecular targets, such as steroid hormone receptors. The compound can bind to these receptors, modulating their activity and influencing various physiological processes. The pathways involved may include the regulation of gene expression and the modulation of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Dimethoxy-5alpha-androstan-17-ol
  • 3,3-Dimethoxy-5alpha-androstan-17-one-3-one
  • 3,3-Dimethoxy-5alpha-androstan-17-carboxylic acid

Uniqueness

3,3-(Dimethoxy)-5alpha-androstan-17-one is unique due to its specific dimethoxy substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for studying structure-activity relationships and developing new derivatives with potential therapeutic applications.

Properties

IUPAC Name

3,3-dimethoxy-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O3/c1-19-11-12-21(23-3,24-4)13-14(19)5-6-15-16-7-8-18(22)20(16,2)10-9-17(15)19/h14-17H,5-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLKUOQXUUFDONQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)(OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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